molecular formula C47H57N9Na2O14S3 B12109614 AC-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2

AC-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2

Cat. No.: B12109614
M. Wt: 1114.2 g/mol
InChI Key: NXNDHPJSAYDSFB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

The compound AC-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2 is a synthetic peptide that incorporates a sulfated tyrosine residue. This peptide is a fragment of the cholecystokinin (CCK) hormone, which plays a crucial role in digestion and appetite regulation. The presence of the sulfated tyrosine residue is significant as it enhances the peptide’s biological activity and receptor binding affinity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The sulfation of the tyrosine residue is achieved through the use of sulfur trioxide-pyridine complex in an organic solvent .

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

AC-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

AC-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2 has diverse applications in scientific research:

Mechanism of Action

The peptide exerts its effects by binding to cholecystokinin receptors (CCK receptors) , which are G-protein-coupled receptors. The sulfated tyrosine residue enhances the binding affinity and specificity to these receptors. Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways that regulate digestive enzyme secretion and appetite suppression .

Comparison with Similar Compounds

Similar Compounds

    Ac-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2: A non-sulfated analog.

    Ac-Tyr(SO3H)-met-gly-trp-met-asp-phe-OH: A peptide with a free carboxyl group at the C-terminus.

    Ac-Tyr(SO3H)-met-gly-trp-met-asp-phe-OMe: A methyl ester derivative.

Uniqueness

The presence of the sulfated tyrosine residue in this compound distinguishes it from other similar peptides. This modification significantly enhances its biological activity and receptor binding affinity, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

disodium;[3-[[2-[[2-[[2-[[2-[[2-acetamido-3-(4-oxidophenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoyl] sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H59N9O14S3.2Na/c1-27(57)51-37(22-29-13-15-31(58)16-14-29)45(64)53-34(17-19-71-2)43(62)50-26-40(59)52-38(23-30-25-49-33-12-8-7-11-32(30)33)46(65)54-35(18-20-72-3)44(63)56-39(24-41(60)70-73(67,68)69)47(66)55-36(42(48)61)21-28-9-5-4-6-10-28;;/h4-16,25,34-39,49,58H,17-24,26H2,1-3H3,(H2,48,61)(H,50,62)(H,51,57)(H,52,59)(H,53,64)(H,54,65)(H,55,66)(H,56,63)(H,67,68,69);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNDHPJSAYDSFB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)[O-])C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)OS(=O)(=O)[O-])C(=O)NC(CC4=CC=CC=C4)C(=O)N.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H57N9Na2O14S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1114.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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